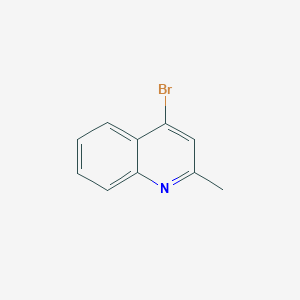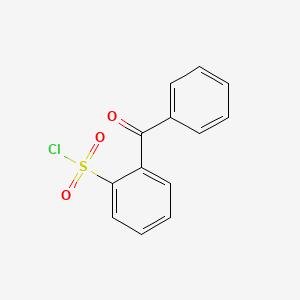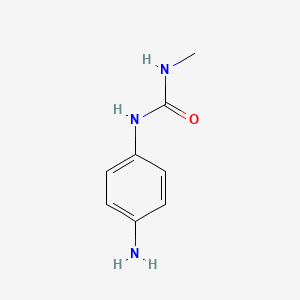
1-(4-aminophenyl)-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-aminophenyl)-N’-methylurea is an organic compound with the molecular formula C8H11N3O It is a derivative of urea, where one of the hydrogen atoms is replaced by a 4-aminophenyl group and another by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-aminophenyl)-N’-methylurea can be synthesized through several methods. One common approach involves the reaction of 4-aminophenyl isocyanate with methylamine. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(4-aminophenyl)-N’-methylurea may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving higher temperatures and pressures compared to laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminophenyl)-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, alkoxides; reactions often require catalysts and are conducted under controlled temperatures.
Major Products Formed
Oxidation: Nitro derivatives, quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with different functional groups.
Scientific Research Applications
N-(4-aminophenyl)-N’-methylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor. It can be used in studies related to protein interactions and enzyme kinetics.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities. It is also studied for its role in drug delivery systems.
Industry: Utilized in the production of polymers and resins. It can also be used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)-N’-methylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular pathways, affecting processes such as cell division and apoptosis. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminophenyl)urea: Lacks the methyl group, which may affect its reactivity and biological activity.
N-methylurea: Lacks the 4-aminophenyl group, resulting in different chemical and biological properties.
4-aminophenyl isocyanate: Precursor in the synthesis of N-(4-aminophenyl)-N’-methylurea, with distinct reactivity due to the isocyanate group.
Uniqueness
N-(4-aminophenyl)-N’-methylurea is unique due to the presence of both the 4-aminophenyl and methyl groups, which confer specific chemical reactivity and biological activity. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(4-aminophenyl)-3-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRCDPOTCHWYAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552963 |
Source


|
| Record name | N-(4-Aminophenyl)-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111087-13-9 |
Source


|
| Record name | N-(4-Aminophenyl)-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
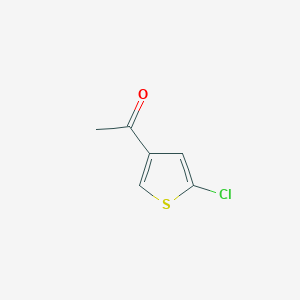
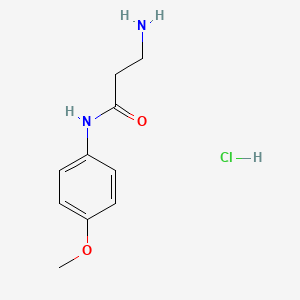



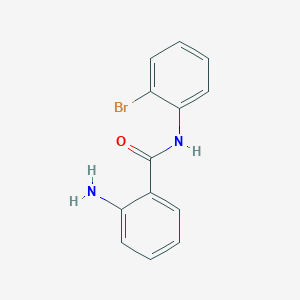
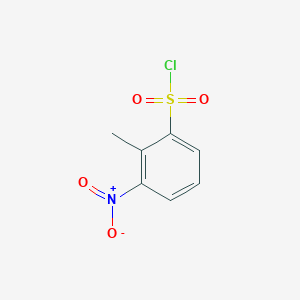
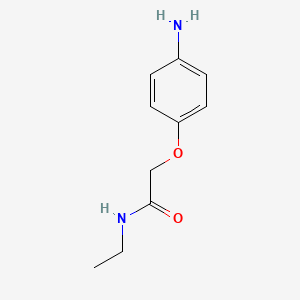
amine](/img/structure/B1283825.png)


